molecular formula C23H22ClN5O5 B2583505 N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1116060-97-9

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2583505
CAS No.: 1116060-97-9
M. Wt: 483.91
InChI Key: OEPMSTURLLUHDM-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]pyrazin-3-one core, substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety linked to a 5-chloro-2,4-dimethoxyphenyl group. The chloro and methoxy substituents enhance lipophilicity and metabolic stability, while the triazolopyrazine core may facilitate interactions with biological targets such as kinases or proteases .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O5/c1-13-6-5-7-17(14(13)2)34-22-21-27-29(23(31)28(21)9-8-25-22)12-20(30)26-16-10-15(24)18(32-3)11-19(16)33-4/h5-11H,12H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPMSTURLLUHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 2,3-dimethylphenol.

    Formation of Intermediate: The aniline derivative undergoes a reaction with ethyl chloroacetate in the presence of a base to form an intermediate ester.

    Cyclization: The intermediate ester is then reacted with hydrazine hydrate to form a triazole ring.

    Final Coupling: The triazole intermediate is coupled with 2,3-dimethylphenol in the presence of a coupling agent like EDCI.HCl to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups enhances their interaction with bacterial enzymes and cell membranes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, which could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by targeting specific molecular pathways associated with cell growth and survival.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenoxy group could enhance antibacterial efficacy.
    CompoundMIC (µg/mL)Activity
    A32Moderate
    B16Strong
    C64Weak
  • Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to controls.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()

  • Key Differences: Replaces the 2,3-dimethylphenoxy group with a 4-chlorobenzylsulfanyl moiety. The acetamide substituent is attached to a 2,5-dimethylphenyl group instead of 5-chloro-2,4-dimethoxyphenyl.
  • Implications: The sulfanyl group may enhance nucleophilic reactivity compared to the phenoxy group.

N-(3-((4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-5-(1,2-dithiolan-3-yl)pentanamide ()

  • Key Differences: Features an 8-amino group on the triazolopyrazine core and a phenyl group at position 2. Includes a dithiolane-containing side chain.
  • The dithiolane moiety may confer redox activity or metal-chelating properties .

Analogues with Varied Heterocyclic Cores

N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

  • Key Differences: Replaces the triazolopyrazine core with a phthalazinone-triazole hybrid. Substituted with a thio group and a 2,4-dichlorophenyl acetamide.
  • Implications: The phthalazinone moiety may enhance π-π stacking interactions. Thio groups improve metabolic stability but may reduce bioavailability .

NE-018: Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Derivative ()

  • Key Differences: Contains a fused thieno-triazolo-diazepine core. Includes a dioxopiperidinyl isoindoline substituent.
  • Implications :
    • The diazepine ring introduces conformational flexibility.
    • The fluorinated isoindoline group may enhance blood-brain barrier penetration .

Pharmacological and Physicochemical Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~529.0 5-Cl, 2,4-(OCH₃), 2,3-(CH₃)₂PhO 3.8
2-{8-[(4-Cl-Bn)S]-...acetamide () ~513.0 4-Cl-BnS, 2,5-(CH₃)₂Ph 4.2
NE-018 () ~948.0 Thieno-diazepine, dioxopiperidinyl 2.5

**Estimated using fragment-based methods.

  • Analysis :
    • The target compound’s methoxy groups reduce LogP compared to the sulfanyl analogue .
    • Higher molecular weight in NE-018 correlates with lower predicted LogP due to polar substituents .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on available literature.

Structural Characteristics

The compound has a molecular formula of C20H22ClN5O4C_{20}H_{22}ClN_{5}O_{4} and features a complex arrangement of functional groups that contribute to its biological properties. The structural formula can be represented as follows:

N 5 chloro 2 4 dimethoxyphenyl 2 8 2 3 dimethylphenoxy 3 oxo 2H 3H 1 2 4 triazolo 4 3 a pyrazin 2 yl acetamide\text{N 5 chloro 2 4 dimethoxyphenyl 2 8 2 3 dimethylphenoxy 3 oxo 2H 3H 1 2 4 triazolo 4 3 a pyrazin 2 yl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the triazole and pyrazine rings through cyclization reactions. Although specific synthetic protocols for this compound are not widely documented in the literature, similar compounds have been synthesized using established methods in organic chemistry.

Biological Activity

The biological activity of this compound has been evaluated primarily in the context of anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound exhibits anticancer properties by inducing apoptosis in cancer cells. It is believed to exert its effects through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
  • Cell Line Studies : In vitro studies have shown that derivatives with similar structures demonstrate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance:
    • A related compound was found to inhibit cell proliferation by up to 95% in MCF-7 cells compared to a control group treated with cisplatin .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activities of related compounds. While specific data on this compound is limited:

  • Compounds with similar heterocyclic structures have shown effectiveness against various bacterial strains and fungi.

Summary of Biological Activities

Activity TypeCell Line/Organism% InhibitionReference
AnticancerMCF-795%
AnticancerA54977%
AnticancerHeLaNot specified
AntimicrobialVarious BacteriaNot specified

Case Studies

A notable case study involved the evaluation of related compounds where modifications in the phenyl and triazole moieties significantly influenced their biological activity. For example:

  • In a screening for anticancer activity using multicellular spheroids as a model system, a derivative exhibited enhanced cytotoxic effects compared to standard chemotherapeutics .

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